Cas no 1824301-36-1 ((2-Isopropylpyridin-4-yl)methanol)

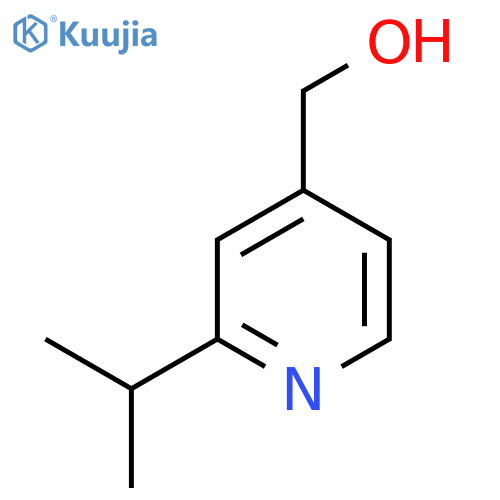

1824301-36-1 structure

商品名:(2-Isopropylpyridin-4-yl)methanol

CAS番号:1824301-36-1

MF:C9H13NO

メガワット:151.205622434616

MDL:MFCD22394130

CID:4815651

PubChem ID:59617992

(2-Isopropylpyridin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-Isopropylpyridin-4-yl)methanol

- GS2367

- (2-propan-2-ylpyridin-4-yl)methanol

-

- MDL: MFCD22394130

- インチ: 1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3

- InChIKey: SYVMOANTGUMCFG-UHFFFAOYSA-N

- ほほえんだ: OCC1C=CN=C(C=1)C(C)C

計算された属性

- せいみつぶんしりょう: 151.099714038g/mol

- どういたいしつりょう: 151.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.1

(2-Isopropylpyridin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25981589-0.5g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 0.5g |

$546.0 | 2024-06-18 | |

| Enamine | EN300-25981589-5.0g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 5.0g |

$2028.0 | 2024-06-18 | |

| Enamine | EN300-25981589-0.1g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 0.1g |

$241.0 | 2024-06-18 | |

| Enamine | EN300-25981589-10.0g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 10.0g |

$3007.0 | 2024-06-18 | |

| Enamine | EN300-25981589-10g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 10g |

$3007.0 | 2023-09-14 | |

| 1PlusChem | 1P028DM1-50mg |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 50mg |

$255.00 | 2024-06-18 | |

| Enamine | EN300-25981589-5g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 5g |

$2028.0 | 2023-09-14 | |

| 1PlusChem | 1P028DM1-2.5g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 2.5g |

$1756.00 | 2024-06-18 | |

| Aaron | AR028DUD-10g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 10g |

$4160.00 | 2023-12-15 | |

| Aaron | AR028DUD-2.5g |

[2-(propan-2-yl)pyridin-4-yl]methanol |

1824301-36-1 | 95% | 2.5g |

$1909.00 | 2025-02-16 |

(2-Isopropylpyridin-4-yl)methanol 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1824301-36-1 ((2-Isopropylpyridin-4-yl)methanol) 関連製品

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量